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Compound of Interest

Compound Name: Niobium(II) oxide

Cat. No.: B082092 Get Quote

An In-depth Technical Guide to the Crystal Structure of Niobium(II) Oxide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the crystal structure of niobium(II) oxide
(NbO), a material with distinctive metallic conductivity and superconductive properties. This

document outlines the crystallographic data, experimental methodologies for its

characterization, and a visual representation of its unique atomic arrangement.

Introduction
Niobium(II) oxide (NbO) is an inorganic compound that exhibits properties intermediate

between a typical ionic oxide and a metallic system.[1] Its unusual defect rock-salt crystal

structure is the basis for its notable physical and chemical characteristics, including metallic

conductivity and superconductivity at low temperatures (below 1.38 K).[1][2] This technical

guide delves into the specifics of its crystal lattice, providing researchers and professionals with

the core data and methodologies essential for its study and application.

Crystal Structure Data
Niobium(II) oxide crystallizes in a cubic system. The most commonly accepted space group is

Pm-3m (No. 221).[1][3][4][5][6] An alternative representation with the space group Fm-3m (No.

225) has also been reported.[7] The fundamental difference lies in the description of the atomic

positions within the unit cell, though both describe a cubic lattice. The structure is characterized

as a rock-salt (NaCl) type with ordered vacancies in both the niobium and oxygen sublattices,

resulting in a square planar coordination for both atoms.[2][8][9]
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Crystallographic Parameters
The following tables summarize the key crystallographic data for NbO.

Table 1: General Crystallographic Data for Niobium(II) Oxide

Parameter Value Reference

Crystal System Cubic [1][7]

Space Group Pm-3m (No. 221) [1][3][5][6]

Alternate Space Group Fm-3m (No. 225) [7]

Lattice Parameter (a) 4.2101 ± 0.0003 Å [3][6]

4.211 Å

4.51 Å (for Fm-3m) [7]

Unit Cell Volume 91.80 Å³ (for Fm-3m) [7]

Density 7.30 g/cm³

7.88 g/cm³ (for Fm-3m) [7]

Melting Point 1937 °C [1]

Superconducting Transition

Temperature
1.38 K [1][2]

Table 2: Atomic Coordinates and Wyckoff Positions

For Space Group Pm-3m (No. 221)

Atom Wyckoff Position
Fractional
Coordinates

Reference

Nb 3c
(0, ½, ½), (½, 0, ½),

(½, ½, 0)
[3][6]

O 3d
(½, 0, 0), (0, ½, 0), (0,

0, ½)
[3][6]
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For Space Group Fm-3m (No. 225)

Atom Wyckoff Position
Fractional
Coordinates

Reference

Nb 4a (0, 0, 0) [7]

O 4b (½, 0, 0) [7]

Bond Distances
The unique structure of NbO results in specific interatomic distances.

Table 3: Interatomic Bond Distances in Niobium(II) Oxide

Bond Distance Reference

Nb-O 2.26 Å [7]

Nb-Nb 2.98 Å (298 pm) [2]

Experimental Protocols for Crystal Structure
Determination
The determination and confirmation of the NbO crystal structure have been primarily achieved

through X-ray and neutron diffraction techniques. Advanced electron microscopy has also been

employed for more detailed investigations.[4]

Synthesis of Niobium(II) Oxide
A common method for preparing NbO is through the comproportionation of niobium pentoxide

(Nb₂O₅) and niobium metal at high temperatures.

Protocol:

A stoichiometric mixture of Nb₂O₅ and Nb powders is prepared.

The mixture is heated to 1700 °C in a vacuum of 5 x 10⁻⁶ torr or better for one hour.[3][6]
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The resulting product is cooled to room temperature, yielding niobium(II) oxide.

X-ray Diffraction (XRD) Analysis
XRD is a fundamental technique for determining the lattice parameters and space group of a

crystalline material.

Protocol:

A powdered sample of NbO is prepared and mounted in the diffractometer.

A monochromatic X-ray beam (e.g., Cu Kα, λ = 1.54051 Å) is directed at the sample.[3][6]

The diffraction pattern is recorded as a function of the diffraction angle (2θ).

The positions and intensities of the diffraction peaks are analyzed to determine the lattice

parameters and crystal system.

The systematic absences in the diffraction pattern are used to identify the space group.

Neutron Diffraction Analysis
Neutron diffraction is particularly useful for accurately determining the positions of light atoms

like oxygen in the presence of heavier atoms like niobium, due to the comparable neutron

scattering lengths of the elements.

Protocol:

A powdered NbO sample is contained in a holder made from a null-matrix alloy (e.g., Ti-Zr)

to minimize background scattering.[3][6]

A monochromatic neutron beam (e.g., λ = 1.1357 Å) is directed at the sample.[3][6]

The neutron diffraction pattern is collected by a detector that is rotated around the sample.

The data is analyzed using Rietveld refinement to fit the observed diffraction pattern to a

calculated pattern based on a structural model. This refinement allows for the precise

determination of atomic positions and thermal parameters.
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Visualizations
Crystal Structure of Niobium(II) Oxide
The following diagram illustrates the unit cell of niobium(II) oxide with the Pm-3m space

group, highlighting the square planar coordination of the niobium and oxygen atoms and the

ordered vacancies.

Caption: Unit cell of NbO (Pm-3m) showing atomic positions.

Experimental Workflow for Crystal Structure Analysis
The logical flow from material synthesis to structural determination is depicted below.
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Caption: Workflow for NbO crystal structure analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://journals.iucr.org/paper?buy=yes&cnor=a05351&showscheme=yes&sing=yes
https://www.researchgate.net/publication/340735000_Niobium_Monoxide_Superstructures
https://www.atomic-scale-physics.de/lattice/struk/nbo.html
https://journals.iucr.org/paper?a05351
https://next-gen.materialsproject.org/materials/mp-2692
https://www.researchgate.net/publication/365114495_Rhombohedral_Niobium_Monoxide_Theoretically_Predicted_High-Pressure_Phase_NbO
https://www.researchgate.net/figure/The-structure-of-NbO-The-large-green-balls-depict-niobium-cations-at-0-0-0-12-12_fig1_260027036
https://www.benchchem.com/product/b082092#niobium-ii-oxide-crystal-structure-analysis
https://www.benchchem.com/product/b082092#niobium-ii-oxide-crystal-structure-analysis
https://www.benchchem.com/product/b082092#niobium-ii-oxide-crystal-structure-analysis
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b082092?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b082092?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

